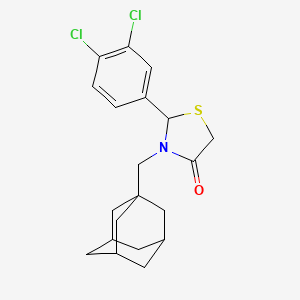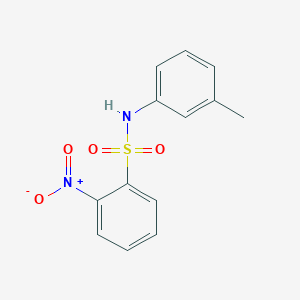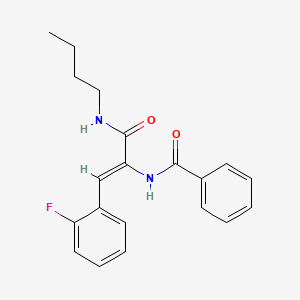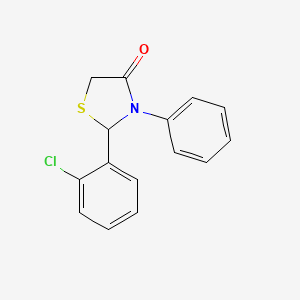
3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes an adamantane moiety and a dichlorophenyl group, contributes to its potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The reaction between a primary amine and a thiocarbonyl compound (such as carbon disulfide) in the presence of a base forms the thiazolidinone ring.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction using an adamantane derivative (such as 1-adamantylmethyl chloride) and a suitable nucleophile.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The adamantane and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides, along with suitable catalysts, are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones with modified pharmacological properties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(Adamantan-1-ylmethyl)-2-phenyl-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group.
3-(Adamantan-1-ylmethyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one: Contains a single chlorine atom on the phenyl ring.
3-(Adamantan-1-ylmethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidin-4-one: Contains methoxy groups instead of chlorine atoms.
Uniqueness
The presence of both the adamantane moiety and the dichlorophenyl group in 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one contributes to its unique pharmacological profile. The combination of these structural features may enhance its biological activity and selectivity compared to similar compounds.
属性
分子式 |
C20H23Cl2NOS |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
3-(1-adamantylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23Cl2NOS/c21-16-2-1-15(6-17(16)22)19-23(18(24)10-25-19)11-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14,19H,3-5,7-11H2 |
InChI 键 |
ZTMYAIXIZRSNCZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701071.png)
![3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11701083.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701088.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)
![4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11701109.png)

![N'~1~-[(4-aminophenyl)sulfonyl]-N'~2~-phenylethanedihydrazide](/img/structure/B11701117.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701123.png)
![(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B11701125.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide](/img/structure/B11701138.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)

